molecular formula C18H17N3O4S B2566072 N-(5-acetamido-2-methoxyphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide CAS No. 946317-29-9

N-(5-acetamido-2-methoxyphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Cat. No. B2566072
CAS RN: 946317-29-9
M. Wt: 371.41
InChI Key: ZTZAWZMOQVOXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-acetamido-2-methoxyphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, also known as AMTA, is a synthetic compound with potential applications in the field of scientific research. This molecule has gained interest due to its unique chemical structure and potential biological activities.

Scientific Research Applications

Chloroacetamide Herbicides and Metabolism

  • Chloroacetamide Herbicides : Studies have investigated the selective herbicidal properties of chloroacetamides (like alachlor and metolachlor) and their metabolism by human and rat liver microsomes, highlighting the complex pathways involved in their bioactivation and potential carcinogenicity (Coleman et al., 2000).

Anticancer and Antiviral Activities

  • Novel Compounds with Antitumor Activity : Research into novel synthesized compounds, such as microtubule inhibitors, demonstrates potent antitumor activity against various cancer cells. For example, N-acetyl-N-(4-(4-methoxyphenyl-3-(3,4,5-trimethoxyphenyl)isoxazol-5-yl)acetamide (XN05) has shown to disrupt microtubule assembly, causing cell cycle arrest and inducing apoptosis in hepatocellular carcinoma cells (Wu et al., 2009).

Inhibitors with Therapeutic Potential

  • Glutaminase Inhibitors : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated as kidney-type glutaminase inhibitors, showing potent inhibition and therapeutic potential in lymphoma cell growth both in vitro and in animal models. This indicates the importance of structural analogs in developing novel therapeutic agents (Shukla et al., 2012).

properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-11(22)19-12-5-6-15(24-2)14(8-12)20-18(23)10-13-9-16(25-21-13)17-4-3-7-26-17/h3-9H,10H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZAWZMOQVOXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetamido-2-methoxyphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

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